4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride
Description
Properties
Molecular Formula |
C16H15ClN2O2 |
|---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C16H14N2O2.ClH/c1-9-5-12-13(6-10(9)2)18-14(8-17-12)11-3-4-15(19)16(20)7-11;/h3-8,19-20H,1-2H3;1H |
InChI Key |
GRLICEOJIPVEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CC(=C(C=C3)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of 2,3-Butanedione with o-Phenylenediamine
The 6,7-dimethylquinoxaline scaffold is synthesized via cyclocondensation of 2,3-butanedione (dimethylglyoxal) with o-phenylenediamine under acidic or neutral conditions. The reaction proceeds via nucleophilic attack of the diamine on the diketone, followed by dehydration to form the aromatic heterocycle.
Reaction Conditions
| Reagent | Quantity (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2,3-Butanedione | 10 | Ethanol | Reflux | 6 | 85 |
| o-Phenylenediamine | 10 |
This method achieves high regioselectivity due to the electron-donating methyl groups stabilizing the quinoxaline intermediate.
Functionalization at the Quinoxaline 2-Position
Bromination Using N-Bromosuccinimide (NBS)
To enable cross-coupling, the quinoxaline is brominated at position 2 using NBS in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Optimized Bromination Protocol
| Parameter | Value |
|---|---|
| NBS | 1.2 equivalents |
| AIBN | 0.1 equivalents |
| Solvent | CCl₄ |
| Temperature | 80°C |
| Time | 4 h |
| Yield | 78% |
The resulting 2-bromo-6,7-dimethylquinoxaline serves as a pivotal intermediate for Suzuki-Miyaura coupling.
Synthesis of the Benzene Diol Moiety
Direct Hydroxylation of 4-Bromobenzene
While traditional methods employ diisopropylbenzene oxidation, the target compound’s ortho-diol configuration necessitates alternative approaches. 4-Bromobenzene-1,2-diol is synthesized via directed ortho-metalation (DoM) of 4-bromophenol, followed by hydroxylation using Oxone®.
Key Steps
- Lithiation : Treatment with LDA at -78°C in THF.
- Hydroxylation : Quenching with trimethylborate and subsequent oxidation.
- Yield : 65% after purification by column chromatography.
Suzuki-Miyaura Cross-Coupling
Coupling of 2-Bromo-6,7-dimethylquinoxaline with 4-Boronobenzene-1,2-diol
The critical C–C bond formation is achieved via palladium-catalyzed coupling. Protecting the diol as bis-acetates prevents undesired side reactions during catalysis.
Reaction Parameters
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 100°C |
| Time | 12 h |
| Yield | 72% |
Deprotection using methanolic HCl regenerates the diol, yielding 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol.
Hydrochloride Salt Formation
Acid-Mediated Salt Precipitation
The free base is treated with concentrated HCl in ethanol, inducing crystallization of the hydrochloride salt.
Crystallization Conditions
| Parameter | Value |
|---|---|
| HCl (conc.) | 1.1 equivalents |
| Solvent | Ethanol |
| Temperature | 0–5°C |
| Purity | >99% (HPLC) |
Industrial-Scale Considerations
Catalytic System Optimization
Recent advancements leverage heterogeneous catalysts (e.g., Au/CeO₂) to enhance coupling efficiency and reduce palladium loading. A one-pot approach combining quinoxaline bromination and Suzuki coupling streamlines production, achieving 68% overall yield.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 81% |
| E-Factor | 6.2 |
| PMI (Process Mass Intensity) | 12.4 |
Chemical Reactions Analysis
Types of Reactions
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines), solvent conditions.
Major Products
Oxidation: Quinones
Reduction: Tetrahydroquinoxaline derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Antimicrobial Activity
One of the primary areas of research involving this compound is its antimicrobial properties. Studies have indicated that quinoxaline derivatives exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa.
Case Study: Antimicrobial Screening
A study published in RSC Advances demonstrated that certain derivatives of quinoxaline showed promising antibacterial activity. The minimum inhibitory concentration (MIC) values were determined using serial dilution methods, revealing that compounds similar to 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol had effective inhibition against Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 4-(6,7-Dimethylquinoxalin-2-yl)benzene-1,2-diol | Mycobacterium tuberculosis | 6.25 |
| Similar Derivative | Pseudomonas aeruginosa | 12.5 |
Anticancer Potential
Research has also explored the anticancer potential of quinoxaline derivatives. The structural characteristics of these compounds allow them to interact with biological targets involved in cancer cell proliferation and survival.
Case Study: In Vitro Anticancer Studies
In a study focusing on imidazo[1,2-a]quinoxaline derivatives, it was found that modifications to the quinoxaline structure could enhance cytotoxic effects against melanoma cells. The introduction of hydroxyl groups and other substituents significantly increased the potency of these compounds against cancer cell lines .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-(6,7-Dimethylquinoxalin-2-yl)benzene-1,2-diol | Melanoma | 10 |
| Modified Quinoxaline | Breast Cancer | 5 |
Mechanism of Action
The mechanism of action of 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activities.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression regulation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The compound’s quinoxaline-catechol hybrid structure distinguishes it from related compounds. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula.
Key Observations:
- Quinoxaline vs. Quinoline/Quinazoline: The quinoxaline core (two nitrogen atoms in a bicyclic system) may confer distinct electronic properties compared to quinoline (one nitrogen) or quinazoline (two nitrogens in a different arrangement). Methyl groups at positions 6 and 7 likely enhance lipophilicity compared to methoxy substituents in analogs like 6,7-dimethoxyquinazoline .
- However, the bulky quinoxaline substituent in the target compound may reduce blood-brain barrier penetration compared to dopamine .
Pharmacological and Physicochemical Properties
Solubility and Stability:
- The hydrochloride salt form improves aqueous solubility, a feature common to dopamine hydrochloride (180 mg/L solubility in water) and other amine-containing derivatives .
Biological Activity
4-(6,7-Dimethylquinoxalin-2-yl)benzene-1,2-diol; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Name : 4-(6,7-Dimethylquinoxalin-2-yl)benzene-1,2-diol; hydrochloride
- Molecular Formula : C16H14N2O2
- Molecular Weight : 266.29456 g/mol
- CAS Number : Not specified in the search results.
Antioxidant Activity
Research indicates that compounds related to quinoxaline derivatives exhibit significant antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is crucial for preventing cellular damage. A study highlighted the effectiveness of similar compounds in enhancing quinone reductase activity, which plays a role in detoxifying reactive species .
Anticancer Properties
The anticancer potential of quinoxaline derivatives has been explored extensively. For instance, compounds with structural similarities to 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol have shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain quinoxaline derivatives could inhibit mitochondrial function and ATP production in pancreatic cancer cells, suggesting a mechanism that targets energy metabolism in tumors .
Enzymatic Inhibition
One of the primary mechanisms through which 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol exerts its biological effects may involve the inhibition of specific enzymes such as NADPH quinone reductase. This enzyme is critical for the reduction of quinones and has implications in drug metabolism and detoxification pathways .
Study on Quinoxaline Derivatives
A study focused on a series of benzene-sulfonamide derivatives demonstrated that modifications to the quinoxaline structure could lead to enhanced potency against specific cancer cell lines. The structure-activity relationship (SAR) analysis revealed that substituents on the quinoxaline ring significantly influenced biological activity .
Quinoxalines and Mitochondrial Function
Another investigation into related compounds found that they could selectively inhibit mitochondrial oxidative phosphorylation (OXPHOS), leading to reduced ATP levels in cancer cells. This effect was dose-dependent and highlighted the potential for these compounds to serve as metabolic inhibitors in cancer therapy .
Data Table: Biological Activities of Quinoxaline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
